molecular formula C39H28ClF3N2O4 B13906926 (R)-BCCN TFA salt

(R)-BCCN TFA salt

Cat. No.: B13906926
M. Wt: 681.1 g/mol
InChI Key: PMYCBYDGYAIVHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-BCCN TFA salt (CAS 2271234-09-2) is a chiral organic compound provided as a trifluoroacetate salt, with a molecular formula of C39H28ClF3N2O4 and a molecular weight of 681.1 g/mol . The (R)-enantiomer offers researchers a specific stereoisomer for investigating structure-activity relationships in various biochemical contexts, which is particularly valuable in the development of chiral molecules for pharmaceutical applications . The compound is supplied as a trifluoroacetate (TFA) salt, a common form resulting from purification processes using reversed-phase high-performance liquid chromatography (HPLC) where trifluoroacetic acid is used in the mobile phase . Researchers should note that TFA salts can influence biological assay outcomes; studies have demonstrated that TFA can inhibit cell proliferation in various cell types, including osteoblasts and chondrocytes, at concentrations as low as 10⁻⁸ to 10⁻⁷ M . For cell-based experiments where the biological activity of the parent compound is under investigation, it is recommended to consider converting the salt form to a hydrochloride or acetate salt to avoid potential confounding effects of the TFA counterion . Ion exchange methods or HPLC are effective techniques for this salt conversion . Trifluoroacetic acid is a strong acid and is highly corrosive . Appropriate safety precautions should be followed when handling this compound. Furthermore, TFA is a persistent environmental contaminant and is classified as a per- and polyfluoroalkyl substance (PFAS) . Its environmental presence is increasing, and it is resistant to conventional water treatment methods . This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C39H28ClF3N2O4

Molecular Weight

681.1 g/mol

IUPAC Name

2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-N-(2-benzoyl-4-chlorophenyl)acetamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C37H27ClN2O2.C2HF3O2/c38-29-18-19-33(32(20-29)37(42)26-10-2-1-3-11-26)39-34(41)23-40-21-27-16-14-24-8-4-6-12-30(24)35(27)36-28(22-40)17-15-25-9-5-7-13-31(25)36;3-2(4,5)1(6)7/h1-20H,21-23H2,(H,39,41);(H,6,7)

InChI Key

PMYCBYDGYAIVHH-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C3=CC=CC=C3C=C2)C4=C(CN1CC(=O)NC5=C(C=C(C=C5)Cl)C(=O)C6=CC=CC=C6)C=CC7=CC=CC=C74.C(=O)(C(F)(F)F)O

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for Trifluoroacetate Salts

Advanced Synthetic Routes Leading to Trifluoroacetate (B77799) Salt Formation

The formation of a TFA salt is often a direct consequence of the final steps in a synthetic sequence, particularly during deprotection and purification.

In contemporary organic synthesis, particularly in solid-phase peptide synthesis (SPPS) and solution-phase synthesis of complex amines, acid-labile protecting groups are frequently employed. The tert-butyloxycarbonyl (Boc) group is a prime example, which is readily removed by treatment with TFA. The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the elimination of tert-butyl cation and carbon dioxide, liberating the free amine. In the acidic environment of the cleavage cocktail, this newly formed amine is immediately protonated, forming a salt with the trifluoroacetate anion.

The composition of the cleavage cocktail is critical and is tailored to the specific substrate. For instance, in peptide synthesis, scavengers are added to the TFA to trap the reactive carbocations generated from the protecting groups and the resin linker, preventing side reactions with sensitive amino acid residues.

Component Function Typical Concentration
Trifluoroacetic Acid (TFA)Cleavage Reagent80-95%
WaterScavenger for tert-butyl cation2.5-5%
ThioanisoleScavenger for benzyl-type cations2.5-5%
1,2-Ethanedithiol (EDT)Scavenger for trityl group2.5%
Triisopropylsilane (TIS)Reduces tryptophan side products1-2%

This interactive table provides examples of common components in TFA cleavage cocktails.

Following cleavage, purification is typically achieved by reversed-phase high-performance liquid chromatography (RP-HPLC). The mobile phase for RP-HPLC often contains 0.1% TFA as an ion-pairing agent. This ensures that the protonated amine remains paired with the trifluoroacetate anion, leading to sharper peaks and better separation. Upon lyophilization of the purified fractions, the volatile mobile phase is removed, leaving the desired compound as its TFA salt.

The synthesis of a specific enantiomer, such as the "(R)" configuration suggested by the name "(R)-BCCN," requires precise control over the stereochemistry at all newly formed chiral centers. Stereoselective synthesis can be broadly categorized into substrate-controlled, auxiliary-controlled, and reagent-controlled methods.

For a complex molecule, a convergent synthesis is often employed, where different chiral fragments are synthesized independently and then coupled. Each of these fragments may be derived from the "chiral pool" (naturally occurring enantiopure compounds like amino acids or sugars), or synthesized using asymmetric catalysis (e.g., asymmetric hydrogenation, epoxidation, or dihydroxylation).

If a synthetic route to a complex chiral amine involves the deprotection of a nitrogen-protecting group with TFA as the final step, the stereochemical integrity of the molecule is generally preserved. However, care must be taken to avoid epimerization of any adjacent stereocenters, which can be promoted by prolonged exposure to strong acid.

Strategies for Counter-Ion Exchange and Trifluoroacetate Removal

While TFA is invaluable in synthesis and purification, the trifluoroacetate anion can be undesirable in the final compound, especially for biological applications where it can interfere with assays or exhibit cellular toxicity. google.com Therefore, methods to exchange the TFA counter-ion for a more biocompatible one, such as chloride or acetate (B1210297), are crucial. google.com

Ion exchange chromatography is a powerful method for replacing the trifluoroacetate counter-ion. google.com This technique involves passing a solution of the TFA salt through a column packed with a solid support (resin) that has charged functional groups. For a positively charged amine salt, an anion exchange resin is used.

The process typically involves the following steps:

Resin Equilibration: The anion exchange resin is washed with a solution containing a high concentration of the desired counter-ion (e.g., chloride from NaCl or acetate from sodium acetate). This charges the resin with the new counter-ion.

Sample Loading: The TFA salt of the compound is dissolved in an appropriate solvent and loaded onto the column.

Ion Exchange: As the compound passes through the resin, the trifluoroacetate anions are exchanged for the new counter-ions that are bound to the resin.

Elution and Desalting: The compound, now as its new salt, is eluted from the column. A subsequent desalting step, such as size-exclusion chromatography or RP-HPLC with a volatile buffer system, may be necessary to remove excess salt from the eluting buffer.

Resin Type Functional Group Target Counter-ion Elution Buffer Example
Strong Anion ExchangeQuaternary Ammonium (B1175870)ChlorideGradient of NaCl
Weak Anion ExchangeDiethylaminoethyl (DEAE)AcetateGradient of Sodium Acetate

This interactive table outlines examples of ion exchange resins and their applications in counter-ion exchange.

A straightforward method for removing the trifluoroacetate counter-ion from an amine salt is a deprotonation/reprotonation cycle. google.com This involves:

Deprotonation: The TFA salt is dissolved in a suitable solvent and a base is added to deprotonate the ammonium cation, forming the free amine. The choice of base is critical; it must be strong enough to deprotonate the amine but not so strong as to cause side reactions. Aqueous sodium bicarbonate or a tertiary amine like triethylamine in an organic solvent are common choices.

Extraction: The free amine, being less polar than its salt, can often be extracted into an organic solvent, leaving the trifluoroacetate salt of the added base in the aqueous layer.

Reprotonation: The organic solution of the free amine is then treated with a solution of the desired acid (e.g., HCl in ether or acetic acid in water). This protonates the amine to form the new salt.

Isolation: The solvent is then removed by evaporation or lyophilization to yield the final salt.

This method is particularly useful when the free amine has good solubility in organic solvents.

For situations where the trifluoroacetate salt is simply to be removed to yield the free amine, treatment with a volatile base followed by lyophilization or evaporation can be effective. A common procedure involves dissolving the TFA salt in a solvent and adding a volatile base, such as ammonium hydroxide or triethylamine. The base neutralizes the trifluoroacetic acid, and upon removal of the solvent and excess volatile base under vacuum, the free amine is obtained.

Alternatively, repeated lyophilization from a dilute solution of a volatile acid, such as hydrochloric acid, can be used for counter-ion exchange. google.com In this process, the TFA salt is dissolved in an aqueous solution containing a slight excess of HCl. The solution is then freeze-dried. The trifluoroacetic acid (pKa ~0.5) is more volatile than hydrochloric acid (pKa ~-7) and is gradually removed during the lyophilization process along with the water, leaving behind the hydrochloride salt of the compound. This process is often repeated several times to ensure complete exchange.

Derivatization for Enhanced Research Utility (e.g., fluorescent probes, affinity tags)

Information regarding the derivatization of (R)-BCCN to incorporate fluorescent probes or affinity tags is not available in the public domain. The successful attachment of such moieties would depend on the presence of suitable functional groups within the (R)-BCCN structure that can undergo selective chemical modification without disrupting the compound's core activity. Common strategies for derivatization include:

Fluorescent Probes: These are molecules that absorb and emit light, allowing for the visualization and tracking of the target compound in biological systems. Derivatization would typically involve coupling a fluorophore (e.g., fluorescein, rhodamine, or cyanine dyes) to a reactive site on the (R)-BCCN molecule. The choice of fluorophore and the linking chemistry would be critical to preserve the parent compound's properties.

Affinity Tags: These are small molecules or peptides that can be attached to a compound of interest to facilitate its purification or detection. Examples include biotin, which binds with high affinity to streptavidin, or small peptide epitopes recognized by specific antibodies. The introduction of an affinity tag to (R)-BCCN would require a synthetic route that allows for the covalent attachment of the tag, again, without compromising the compound's intended function.

Without specific literature on (R)-BCCN, any discussion of derivatization strategies remains hypothetical. The creation of useful research tools from this compound would first require a comprehensive understanding of its synthesis and structure-activity relationships, which is not currently available.

Methodological Implications of Trifluoroacetate Counter Ion in Preclinical Research Models

Impact on In Vitro Biological Assay Performance

The presence of the TFA counter-ion in a sample of (R)-BCCN can introduce significant variability and artifacts in a range of in vitro biological assays. These effects can manifest as modulation of cell behavior, interference with molecular interactions, and alteration of enzyme kinetics, complicating data interpretation. nih.govresearchgate.net

For instance, studies have shown that TFA can inhibit the proliferation of osteoblasts and chondrocytes at concentrations as low as 10 nM. acs.org In contrast, other research has reported that TFA can stimulate the growth of murine glioma cells at higher concentrations (0.5–7.0 mM). acs.org This dual effect underscores the unpredictable nature of TFA interference in cellular assays. researchgate.net The presence of TFA can therefore lead to either false positive or reduced signals in proliferation and viability assays, introducing significant experimental variability. researchgate.net

Table 1: Reported Effects of TFA on Cell Proliferation and Viability

Cell TypeEffect of TFAConcentrationReference
Fetal Rat OsteoblastsInhibition of proliferationAs low as 10 nM acs.org
ChondrocytesInhibition of proliferationNot specified acs.org
Murine Glioma CellsStimulation of growth0.5–7.0 mM acs.org

This table presents a summary of research findings on the effects of the trifluoroacetate (B77799) (TFA) counter-ion on different cell types in vitro.

The TFA counter-ion can interfere with receptor-ligand binding assays, a critical tool for characterizing the interaction of compounds like (R)-BCCN with their molecular targets. This interference can occur through several mechanisms. TFA has been identified as an allosteric modulator of the glycine (B1666218) receptor (GlyR), where it can enhance the currents elicited by low concentrations of glycine. researchgate.net This finding suggests that TFA is not merely an inert salt but can actively participate in modulating receptor function.

Such unintended modulation can lead to a misinterpretation of the binding affinity and efficacy of the actual compound under investigation. The presence of contaminating TFA in a preparation of (R)-BCCN could therefore mask or potentiate its true interaction with a target receptor, leading to inaccurate structure-activity relationship (SAR) data.

The TFA counter-ion can also impact the results of enzyme activity and inhibition studies. Research has shown that TFA can alter the activity of various enzymes. For example, in rat liver, administration of TFA was associated with decreased activity of pyruvate (B1213749) kinase and increased activity of glycerol (B35011) 1-phosphate oxidase.

Furthermore, TFA has been shown to induce peroxisome proliferation in liver cells, which involves changes in the expression and activity of enzymes related to lipid metabolism. researchgate.netacs.org In studies involving zebrafish embryos, TFA was found to cause a low elevation of glutathione (B108866) S-transferase (GST) activity. For a compound like (R)-BCCN being evaluated for its effect on a specific enzyme, the presence of TFA could lead to confounding results, making it difficult to discern the true inhibitory or stimulatory properties of the molecule itself. researchgate.net

Considerations for In Vivo Preclinical Animal Model Studies

The confounding effects of the TFA counter-ion extend to in vivo preclinical studies, where it can influence physiological parameters and compromise experimental reproducibility. When (R)-BCCN TFA salt is administered to animal models, the observed biological effects may be a composite of the activity of (R)-BCCN and the unintended activity of the TFA counter-ion. researchgate.net

Studies in various animal models have demonstrated that TFA is not biologically inert and can cause significant physiological changes. In mice fed a high-fat diet, TFA has been shown to reduce plasma levels of cholesterol and triglycerides and decrease the development of atherosclerotic lesions. researchgate.net These effects are believed to be mediated through the activation of PPAR-α in liver cells, leading to peroxisome proliferation. researchgate.netacs.org

Additionally, administration of TFA to rats has been shown to increase liver weight and cause hepatocellular hypertrophy. These findings are particularly problematic for studies where the intended therapeutic effect of the test compound, such as (R)-BCCN, overlaps with the observed effects of TFA. For example, if (R)-BCCN is being investigated for its lipid-lowering potential, the presence of the TFA counter-ion could contribute to or even be the primary driver of any observed reductions in plasma lipids, leading to a misattribution of the therapeutic effect. researchgate.net

Table 2: Observed In Vivo Effects of Trifluoroacetate (TFA) Administration

Animal ModelPhysiological EffectReference
LDLr-/- Mice (High-Fat Diet)Reduced plasma cholesterol and triglycerides researchgate.net
LDLr-/- MiceDecreased development of atherosclerotic lesions researchgate.net
RatsIncreased liver weight and hepatocellular hypertrophy
RatsDecreased hepatic glycogen (B147801) content

This table summarizes significant physiological effects observed in animal models following the administration of the trifluoroacetate (TFA) counter-ion.

The discordance sometimes observed between the in vitro properties of a compound and its activity in vivo could, in some cases, be attributed to the confounding effects of the TFA counter-ion. researchgate.net Therefore, for reliable and reproducible preclinical data, it is crucial to consider the potential impact of the TFA salt and to implement strategies to mitigate its interference, such as exchanging the TFA counter-ion for a more biologically compatible one, like acetate (B1210297) or hydrochloride. researchgate.net

Molecular and Cellular Mechanisms Influenced by the Trifluoroacetate Counter Ion

Direct Molecular Interactions of Trifluoroacetate (B77799) with Biological Systems

Trifluoroacetate can directly interact with key biological molecules, leading to modulation of receptor activity and covalent modification of proteins and lipids. These interactions can significantly alter normal physiological processes and contribute to experimental variability. genscript.comnih.gov

Trifluoroacetate has been identified as a selective allosteric modulator of the glycine (B1666218) receptor (GlyR), a critical component of inhibitory neurotransmission in the central nervous system. nih.govamanote.com Studies using two-electrode voltage-clamp electrophysiology on receptors expressed in Xenopus oocytes have shown that TFA enhances the currents elicited by low concentrations of glycine. nih.gov This potentiation occurs at both α1 homomeric and α1β heteromeric glycine receptors. nih.gov However, TFA shows no effect when applied with a maximal concentration of glycine, which is characteristic of an allosteric modulator that increases receptor sensitivity to its agonist. nih.gov This modulatory action is specific, as trifluoroacetate did not affect α1β2γ2S GABA(A) or 5-HT3A receptors. nih.gov The presence of TFA as a contaminant in purified peptides intended for neurological studies could, therefore, lead to unintended effects on glycinergic signaling. genscript.comnih.gov

Table 1: Effect of Trifluoroacetate on Glycine Receptor Activity

Receptor Type Glycine Concentration Trifluoroacetate Concentration Observed Effect Reference
α1 homomeric GlyR Low 100 µM - 3 mM Enhanced current nih.gov
α1β heteromeric GlyR Low 100 µM - 3 mM Enhanced current nih.gov
α1 homomeric GlyR Maximally-effective 100 µM - 3 mM No effect nih.gov
α1β heteromeric GlyR Maximally-effective 100 µM - 3 mM No effect nih.gov
α1β2γ2S GABA(A) Receptor Various Not specified No effect nih.gov

The trifluoroacetate moiety can covalently modify biological macromolecules, a process known as trifluoroacetylation. In vivo, TFA can trifluoroacetylate amino groups in proteins and phospholipids (B1166683). genscript.comnovoprolabs.com This modification can create new antigenic determinants, or haptens, on the surface of cells. nih.gov For example, trifluoroacetylated protein adducts (TFA-protein adducts) have been identified in the liver, kidney, and heart. science.gov Similarly, N-trifluoroacetyl-phosphatidylethanolamine can be formed, altering the structure of cell membranes. nih.gov While some studies using proteomics did not detect trifluoroacetylated proteins or metabolites, the potential for this modification remains a significant consideration, particularly in the context of immunological responses. biorxiv.org

Cellular Pathway Perturbations by Trifluoroacetate

Beyond direct molecular interactions, trifluoroacetate can perturb broader cellular pathways, particularly those involved in metabolism. These effects are often mediated through the activation of specific nuclear receptors, leading to widespread changes in gene expression. biorxiv.orgbiorxiv.org

Trifluoroacetate has been shown to be a potent inducer of peroxisome proliferation, an increase in the size and number of peroxisomes in cells, particularly hepatocytes. biorxiv.orgbiorxiv.org Peroxisomes are crucial organelles for lipid and fatty acid metabolism. biorxiv.org In studies involving multiple mouse strains, administration of TFA led to significant increases in liver weight and the activity of palmitoyl-CoA oxidase, a key functional marker for peroxisome proliferation. biorxiv.org This induction alters lipid metabolism, with observed effects including reductions in plasma cholesterol and triglycerides. biorxiv.orgbiorxiv.org The metabolic changes are significant; in one study, TFA treatment altered the concentrations of hundreds of plasma metabolites, with most identified changes occurring in phospholipids and fatty acids. biorxiv.org

The mechanism underlying TFA-induced peroxisome proliferation involves the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPAR-α). biorxiv.orgbiorxiv.org PPAR-α is a nuclear receptor that acts as a transcription factor, regulating the expression of numerous genes involved in fatty acid oxidation and energy metabolism. nih.govnih.gov Reporter assays in human liver cells (HepG2) have demonstrated that TFA can significantly activate both human and mouse PPAR-α. biorxiv.org This activation is a key event that initiates the downstream cascade leading to peroxisome proliferation and the observed changes in lipid profiles. biorxiv.orgbiorxiv.org While rodent liver cells are known to be more sensitive to peroxisome proliferators than human cells, the activation of human PPAR-α by TFA suggests a potential for these effects to be relevant in human systems. biorxiv.org

Table 2: Cellular Effects of Trifluoroacetate Mediated by PPAR-α

Cellular Process Key Mediator Downstream Effect Model System Reference
Gene Expression PPAR-α Activation Upregulation of lipid metabolism genes Human & Mouse Liver Cells biorxiv.org
Organelle Biogenesis PPAR-α Activation Peroxisome Proliferation Mice, Rat & Human Liver Cells biorxiv.orgbiorxiv.org
Enzyme Activity Peroxisome Proliferation Increased Palmitoyl-CoA Oxidation Mice, Rat Liver Cells biorxiv.org

Immunological Responses to Trifluoroacetate-Modified Research Reagents

The covalent modification of endogenous proteins and lipids by TFA can render them immunogenic, triggering an immune response. genscript.comnih.gov When proteins are trifluoroacetylated, they can be processed and presented by antigen-presenting cells, leading to the activation of T-cells and the production of antibodies. nih.gov Studies have shown that antibodies raised against trifluoroacetyl-protein adducts can cross-react with trifluoroacetylated phospholipids, such as TFA-phosphatidylethanolamine. nih.gov This suggests that TFA-modified adducts on hepatocyte surfaces could serve as recognition sites for antibodies, potentially participating in immune-mediated toxicity. nih.gov The potential for TFA salts in research reagents to elicit unwanted antibody responses is a critical consideration, as it can confound the results of immunological studies and preclinical assessments. genscript.comnovoprolabs.comnih.gov

Table 3: List of Compounds Mentioned

Compound Name Abbreviation
(R)-BCCN TFA salt -
Trifluoroacetate TFA
Glycine -
Gamma-Aminobutyric Acid GABA
Serotonin 5-HT
Palmitoyl-Coenzyme A Palmitoyl-CoA
N-trifluoroacetyl-phosphatidylethanolamine TFA-PE
Ciprofibrate -

T-cell Responses and Pro-inflammatory Cytokine Production

The influence of the TFA counter-ion on the adaptive immune system, specifically T-cell responses and the associated production of signaling molecules known as cytokines, is complex.

T-cell Responses: Current research suggests that the TFA counter-ion itself may not independently trigger a significant immunogenic response or directly cause T-cell activation. genscript.com It is proposed that any observed immunogenic response is more likely a synergistic effect resulting from the combination of the primary compound (e.g., a peptide) and its TFA counter-ion. genscript.com One study indicated that TFA at a concentration of 500nM did not alter the response in phytohaemagglutinin (PHA) wells, suggesting it does not affect either specific or non-specific T-cell activation. genscript.com

Pro-inflammatory Cytokine Production: Conversely, studies have demonstrated that TFA can modulate the production of cytokines, which are crucial for cell signaling in immune responses. In animal models of colitis, TFA has been shown to downregulate the expression of several pro-inflammatory cytokines. researchgate.net This includes a reduction in the levels of tumor necrosis factor-alpha (TNF-α), interferon-gamma (IFN-γ), interleukin-6 (IL-6), and interleukin-17 (IL-17). researchgate.net In the same models, TFA was observed to suppress the expression of other pro-inflammatory markers like interleukin-1β (IL-1β). researchgate.net Simultaneously, TFA treatment was associated with an increase in anti-inflammatory cytokines, such as interleukin-10 (IL-10) and transforming growth factor-beta (TGF-β). researchgate.net

CytokineEffect Observed with TFACytokine TypeSource
Tumor Necrosis Factor-alpha (TNF-α)DownregulatedPro-inflammatory researchgate.net
Interferon-gamma (IFN-γ)DownregulatedPro-inflammatory researchgate.net
Interleukin-6 (IL-6)DownregulatedPro-inflammatory researchgate.net
Interleukin-17 (IL-17)DownregulatedPro-inflammatory researchgate.net
Interleukin-1β (IL-1β)SuppressedPro-inflammatory researchgate.net
Interleukin-10 (IL-10)ElevatedAnti-inflammatory researchgate.net
Transforming Growth Factor-beta (TGF-β)ElevatedAnti-inflammatory researchgate.net

Antibody Elicitation

The potential for the trifluoroacetate counter-ion to induce an antibody response has been documented. This occurs through a mechanism where TFA acts as a hapten, a small molecule that can elicit an immune response only when attached to a larger carrier molecule, such as a protein or a lipid.

In vivo, TFA can form covalent adducts by trifluoroacetylating amino groups present in proteins and phospholipids. genscript.com These modified molecules can then be recognized by the immune system as foreign, leading to the generation of specific antibodies against the TFA moiety. genscript.comnih.gov

Research has demonstrated this phenomenon in several contexts:

Cross-reactivity: Antibodies raised against TFA-protein adducts have been shown to cross-react with TFA-lipid adducts (specifically, N-trifluoroacetyl-phosphatidylethanolamine). nih.gov This suggests that TFA adducts on cell surfaces could serve as recognition sites for anti-TFA antibodies. nih.gov

Immunoreactivity in Humans: A comparative study noted that while anti-TFA antibodies recognize enzymes and proteins linked to lipoic acid, the specific epitope is different from that recognized by anti-lipoic acid antibodies. nih.gov In the same study, one out of 14 serum samples from patients with primary biliary cirrhosis showed weak reactivity with TFA-albumin, indicating that such antibody responses can occur in humans. nih.gov

While the potential for TFA to induce undesirable immune responses exists, it is noteworthy that some FDA-approved drugs formulated as TFA salts have not presented significant immunogenicity issues in clinical use. ambiopharm.com

Study FocusKey FindingImplicationSource
TFA as a HaptenTFA can trifluoroacetylate proteins and phospholipids in vivo.Formation of immunogenic TFA-adducts can elicit an antibody response. genscript.com
Antibody Cross-ReactivityAntibodies raised against TFA-protein adducts bind to TFA-lipid adducts.TFA adducts on cell membranes could be targets for immune recognition. nih.gov
Comparative ImmunoreactivityAnti-TFA antibodies recognize specific epitopes, with some human sera showing reactivity to TFA-albumin.Confirms that anti-TFA antibody responses can be observed in humans. nih.gov
Clinical ContextSome FDA-approved drugs with TFA salts have not shown significant immunogenicity.The risk of an immune response may be dependent on various factors and is not universal. ambiopharm.com

Analytical Characterization Methodologies for Compounds As Trifluoroacetate Salts in Research

Quantification of Trifluoroacetate (B77799) Content in Research Samples

Accurately determining the amount of the active compound requires precise quantification of the TFA counter-ion. nih.gov This is essential for calculating the correct molecular weight and ensuring accurate concentrations are used in subsequent experiments. researchgate.net

NMR spectroscopy is a powerful, non-destructive technique for both identifying and quantifying TFA content.

¹⁹F-NMR Spectroscopy: Due to the presence of three fluorine atoms in the trifluoroacetate ion, ¹⁹F-NMR is a highly specific and sensitive method for its detection and quantification. nih.govfraunhofer.de The trifluoromethyl group (-CF₃) of TFA gives a characteristic sharp singlet in the ¹⁹F spectrum, typically observed around -75 to -82.4 ppm. nih.govnih.gov This distinct chemical shift allows for clear identification, free from interference from other signals in the sample. andreas-brinkmann.net For quantification, a known amount of a fluorinated internal standard is added to the sample, and the integral of the TFA signal is compared to the integral of the standard's signal. andreas-brinkmann.netacs.org This approach has been successfully validated against other methods like ion chromatography. andreas-brinkmann.net Both solution-state and solid-state ¹⁹F-NMR can be employed, with solid-state NMR offering a non-destructive alternative that does not require dissolving the sample. andreas-brinkmann.net

¹H-NMR Spectroscopy: While less direct than ¹⁹F-NMR, ¹H-NMR can also be used to quantify organic counter-ions. nih.gov In some cases, the addition of a small amount of deuterated TFA (d₁-TFA) to the NMR solvent (like DMSO-d₆) can help to resolve and shift exchangeable protons (e.g., -OH, -NH) in the main compound, leading to a clearer, better-defined spectrum for analysis. nih.gov Quantification of ammonium (B1175870), for instance, has been achieved in DMSO/TFA mixtures by monitoring the ammonium proton signal. ub.edu However, ¹H-NMR is generally not suitable for detecting inorganic anions. nih.gov

NMR Method Typical Chemical Shift for TFA Key Advantages Considerations
¹⁹F-NMR -75 to -82.4 ppmHigh specificity and sensitivity for fluorine; clear, distinct signal. nih.govnih.govandreas-brinkmann.netRequires a fluorinated internal standard for quantification. andreas-brinkmann.net
¹H-NMR Not directly applicable for TFA anionCan quantify some organic counter-ions; can improve spectral resolution of the primary compound. nih.govnih.govNot suitable for inorganic anions; less direct for TFA quantification. nih.gov

Ion chromatography (IC) is a robust and sensitive method for determining the concentration of ionic species like trifluoroacetate in a sample. nih.govsdstate.edu This technique is particularly valuable for separating trace amounts of TFA from an excess of other anions that might be present in the sample matrix, such as chloride or phosphate, often without extensive sample preparation. nih.gov The separation is typically achieved using a high-capacity anion-exchange column, followed by detection via suppressed conductivity. nih.govresearchgate.net IC methods have been developed to achieve very low detection limits, often in the parts-per-billion (ppb) range. sdstate.edusdstate.edu Coupling IC with mass spectrometry (IC-MS) can provide even greater sensitivity and selectivity for TFA quantification. chromatographyonline.com

Impact on Spectroscopic and Structural Analysis

The TFA counter-ion is not always a benign spectator in analytical measurements. Its presence can interfere with certain spectroscopic techniques, potentially complicating the structural analysis of the primary compound.

A significant challenge posed by TFA in FTIR analysis is the interference from its strong absorption bands. The trifluoroacetate anion has a prominent C=O stretching vibration that results in a strong absorption band around 1671-1673 cm⁻¹. researchgate.netacs.orgresearchgate.net This band can overlap with, and in some cases completely obscure, the critical amide I band of peptides (typically 1600-1700 cm⁻¹), which is essential for secondary structure determination. nih.govresearchgate.net Other characteristic TFA bands, such as C-F stretching vibrations, appear around 1147-1200 cm⁻¹, which can also interfere with the analysis. nih.govacs.org Because of this significant spectral overlap, it is often necessary to remove or exchange the TFA counter-ion before conducting detailed structural studies with FTIR. researchgate.netnih.gov

Vibrational Mode Approximate Wavenumber (cm⁻¹) Potential Interference
C=O Stretch1671 - 1673Overlaps with the amide I band, crucial for protein/peptide secondary structure analysis. researchgate.netresearchgate.net
C-F Stretch1147 - 1300Can interfere with other fingerprint regions of the spectrum. nih.govacs.org

Circular dichroism (CD) spectroscopy is a key technique for studying the secondary structure of chiral molecules, including peptides and proteins. jascoinc.com The presence of TFA can influence the CD spectrum and affect the structural folding of the molecule. researchgate.netnih.gov TFA anions can interact with positively charged residues on a compound, altering the hydrogen-bonding network that dictates its secondary structure. researchgate.net While some studies report that CD spectra are less affected by TFA than FTIR data, others have shown that TFA can induce small structural changes, such as an increase in helical content. nih.gov In studies of cytochrome c, TFA was found to cause extensive unfolding of the protein, characterized by a significant breakdown of both secondary and tertiary structures. nih.gov This highlights the importance of considering the potential structural perturbations caused by TFA when interpreting CD data.

Purity Assessment for Research Applications

Assessing the purity of a research compound like (R)-BCCN TFA salt is a multi-faceted process. Purity, typically determined by HPLC, indicates the percentage of the target compound relative to other peptide or synthesis-related impurities. jpt.com This is distinct from the net peptide content, which accounts for non-peptide components like water and counter-ions. peptide.com

It is crucial to recognize that standard analytical methods like LC-UV may underestimate or completely fail to detect the TFA salt, leading to a significant overestimation of the active compound's purity and concentration. andreas-brinkmann.net Therefore, a comprehensive purity assessment should combine HPLC analysis for separating impurities with a specific quantification of the TFA counter-ion, as described in section 5.1. This ensures that the reported purity reflects the actual amount of the (R)-BCCN molecule and that the presence of the TFA salt is accurately accounted for. rsc.org This two-pronged approach is essential for the accuracy and reproducibility of research findings. researchgate.net

HPLC Purity and Net Peptide Content Determination

The characterization of synthetic peptides, particularly those obtained as trifluoroacetate (TFA) salts from solid-phase peptide synthesis (SPPS) and subsequent purification, is a critical step to ensure their quality and suitability for research. ambiopharm.com High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose, used to assess the purity of the peptide. proteogenix.science This is distinct from, but complementary to, the determination of net peptide content, which quantifies the actual amount of peptide in the lyophilized powder. lifetein.comsigmaaldrich.com

HPLC Purity Determination

Peptide purity is defined as the percentage of the target peptide sequence relative to other peptidic impurities within the sample. proteogenix.sciencesigmaaldrich.com These impurities often include deletion sequences (lacking one or more amino acids), truncated sequences, or sequences with incompletely removed protecting groups that arise during synthesis and cleavage. lifetein.comiris-biotech.de

Reversed-phase HPLC (RP-HPLC) is the most common method for purity analysis. proteogenix.science In this technique, the peptide sample is dissolved and injected into a column packed with a nonpolar stationary phase (e.g., C18 silica). A mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) (ACN), is passed through the column. rsc.orgpensoft.net Trifluoroacetic acid is frequently added to the mobile phase at low concentrations (e.g., 0.1%) as an ion-pairing agent. knauer.net It forms ion pairs with positively charged residues on the peptide, enhancing retention and improving peak shape during chromatography. knauer.net

A gradient of increasing organic solvent concentration is used to elute the peptides from the column based on their hydrophobicity. pensoft.net The peptide and its impurities are detected as they elute, most commonly by UV absorbance at a wavelength of 210-220 nm, where the peptide bond absorbs light. iris-biotech.de The purity is calculated by integrating the area of the main peak corresponding to the target peptide and expressing it as a percentage of the total area of all detected peaks. iris-biotech.de It is important to note that this method does not account for non-UV-absorbing components like water or TFA salts. proteogenix.science

Below is a representative data table illustrating typical results from an RP-HPLC purity analysis for a hypothetical peptide TFA salt.

ParameterValueDescription
Column C18, 4.6 x 150 mm, 5 µmThe stationary phase used for separation.
Mobile Phase A 0.1% TFA in WaterThe aqueous component of the mobile phase. pensoft.net
Mobile Phase B 0.1% TFA in AcetonitrileThe organic component of the mobile phase. pensoft.net
Gradient 5% to 95% B over 20 minThe change in solvent composition to elute compounds.
Flow Rate 1.0 mL/minThe speed at which the mobile phase passes through the column. pensoft.net
Detection UV at 214 nmThe wavelength used to detect the eluting peptides.
Retention Time (Main Peak) 15.2 minThe time at which the target peptide elutes.
Purity (Area %) >98%The percentage of the main peak area relative to the total peak area.

Net Peptide Content Determination

Net peptide content (NPC) is distinct from purity. It refers to the percentage by weight of the peptide in a lyophilized sample, with the remainder consisting of non-peptidic materials, primarily counterions (like TFA) and residual moisture. lifetein.com Since TFA is used during cleavage and HPLC purification, it forms salts with the free N-terminus and basic amino acid side chains (e.g., Lysine (B10760008), Arginine), contributing significantly to the gross weight of the final product. ambiopharm.comambiopharm.com Lyophilized peptides are also often hygroscopic and can contain varying amounts of water. iris-biotech.de

The actual net peptide content is typically determined by either quantitative amino acid analysis (AAA) or elemental analysis (specifically, nitrogen content). sigmaaldrich.comambiopharm.com

Amino Acid Analysis (AAA): This is considered a gold-standard method for NPC. proteogenix.science The peptide sample is hydrolyzed to its constituent amino acids, which are then separated, identified, and quantified, often by HPLC or ion-exchange chromatography. proteogenix.science By comparing the measured quantities of the amino acids to the known sequence and a calibrated standard, the absolute amount of the peptide in the initial weighed sample can be accurately determined. sigmaaldrich.com

Elemental Analysis: This method determines the percentage of specific elements, such as carbon, hydrogen, and nitrogen (CHN analysis). By measuring the nitrogen content and knowing the theoretical nitrogen percentage of the pure peptide, one can calculate the NPC. ambiopharm.com

The theoretical NPC can be estimated if the molecular weight of the peptide and the number of TFA binding sites are known. ambiopharm.com For example, for a peptide with a molecular weight of 1000 Da and two basic sites that bind TFA (MW = 114.02 g/mol ), the theoretical NPC would be calculated as follows: ambiopharm.com

Theoretical NPC = [Peptide MW / (Peptide MW + (# of TFA ions × TFA MW))] × 100 Theoretical NPC = [1000 / (1000 + (2 × 114.02))] × 100 ≈ 81.4%

The following table shows hypothetical data for the net peptide content of a peptide TFA salt.

Analysis MethodResultDescription
Purity (by HPLC) 98.5%Percentage of the target peptide relative to peptidic impurities. iris-biotech.de
Net Peptide Content (by AAA) 75.2%Percentage of peptide mass relative to the total sample mass. sigmaaldrich.com
Moisture Content (Karl Fischer) 5.1%Percentage of water in the sample.
Counterion (TFA) Content ~19.7%Estimated percentage of TFA counterions by mass.

These two values—HPLC purity and net peptide content—provide a comprehensive quality profile of a synthetic peptide TFA salt, ensuring researchers understand both the homogeneity of the peptidic material and the actual concentration of the target molecule in their sample. proteogenix.science

Advanced Research Applications and Methodological Considerations

Designing Structure-Activity Relationship (SAR) Studies with Trifluoroacetate (B77799) Salts

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds by identifying the key structural features responsible for their biological activity. gardp.orgmonash.edu When working with compounds like (R)-BCCN as a trifluoroacetate (TFA) salt, specific methodological considerations are essential. While direct SAR studies on (R)-BCCN TFA salt are not extensively published, research on analogous compounds, specifically bicalutamide (B1683754) analogues, provides a framework for understanding its application. cardiff.ac.uknih.govnih.gov Bicalutamide is a non-steroidal anti-androgen, and numerous SAR studies have been conducted on its derivatives to enhance potency against prostate cancer cell lines. nih.govprobes-drugs.orgcardiff.ac.uk These studies typically involve synthesizing a series of analogues with modifications to the aromatic rings and the linker region to determine how these changes affect anti-proliferative activity. nih.govresearchgate.net

A significant challenge in biological assays is distinguishing the pharmacological activity of the primary compound from potential effects induced by the counter-ion. nih.gov The trifluoroacetate (TFA) counter-ion, a remnant of solid-phase synthesis and purification processes using trifluoroacetic acid, can interfere with in vitro and in vivo experiments. researchgate.netgenscript.com Residual TFA has been reported to cause unpredictable results in cellular assays, sometimes inhibiting cell growth at nanomolar concentrations or promoting it at micromolar concentrations. genscript.comrsc.org

To ensure that the observed biological activity is solely attributable to the (R)-BCCN molecule, researchers must employ specific strategies:

Control Experiments: Running parallel experiments with a control substance containing only the TFA salt (e.g., sodium TFA) at the same concentration used in the primary assay. This helps to isolate and quantify any background effects of the counter-ion.

Counter-Ion Exchange: Before conducting biological assays, the TFA salt can be exchanged for a more biologically inert counter-ion, such as hydrochloride (HCl) or acetate (B1210297). researchgate.netbio-works.com This is a common strategy to mitigate potential artifacts. genscript.com Methods for exchange include ion-exchange chromatography, or repeated lyophilization with an excess of a stronger acid like HCl. researchgate.netlifetein.com

Accurate Quantification: It is imperative to determine the precise TFA content in the compound sample to ascertain the correct formula weight for accurate dosing in biological assays. researchgate.net Techniques like 19F NMR and capillary electrophoresis can be used for this purpose.

Data Interpretation: When publishing results, researchers should explicitly state the salt form of the compound used. If TFA salts are used, any potential for counter-ion effects should be discussed, lending transparency and reproducibility to the findings. nih.gov

The choice of salt form can significantly impact a compound's physicochemical and biological properties, including solubility, stability, and bioavailability. rsc.orgnih.gov While early-stage research often utilizes TFA salts due to their common formation during synthesis and purification, later-stage development typically favors acetate or hydrochloride salts. nih.govambiopharm.com Acetate is often preferred for cell-based experiments due to the lower biotoxicity of acetic acid compared to trifluoroacetic acid. gtpeptide.com HCl salts, in some cases, have demonstrated better stability against oxidation for peptides with free sulfhydryl groups. ambiopharm.com

Comparative studies between different salt forms are crucial for validating initial findings and for preclinical development. Research has shown that for some peptides, TFA salts suppressed cell proliferation, an effect not observed with the corresponding HCl salts. rsc.org This underscores the importance of evaluating the bioactivity of at least two different salt forms to confirm that the activity resides with the parent molecule and not the counter-ion.

Below is a comparative table of common salt forms used in research.

FeatureTrifluoroacetate (TFA) SaltAcetate SaltHydrochloride (HCl) Salt
Origin Common byproduct of peptide synthesis and HPLC purification. ambiopharm.comIntroduced via ion-exchange or use of acetic acid buffers. ambiopharm.comFormed by titration or ion-exchange with hydrochloric acid. lifetein.com
Biological Inertness Can exhibit biological activity, potentially confounding assay results. genscript.comrsc.orgGenerally considered more biocompatible and less toxic than TFA. gtpeptide.comTypically viewed as biologically inert, but the high acidity required for exchange can sometimes degrade the primary compound. researchgate.net
Physicochemical Properties Can result in "fluffy" lyophilized cakes; may affect solubility and secondary structure. ambiopharm.comnih.govOften produces better-formed lyophilized products. ambiopharm.comCan enhance stability for certain classes of compounds. ambiopharm.com
Regulatory View Viewed less favorably by regulators due to potential toxicity and biological effects. rsc.orgCommonly used and accepted in pharmaceutical formulations. rsc.orgWidely used and accepted in approved medicines. nih.gov

Utilization in Specialized Research Tools and Assays

This compound and its parent compound, as androgen receptor modulators, have potential applications as specialized tools in various research assays.

The androgen receptor (AR) is expressed in the brain and is involved in various neurological processes. Modulators of AR, such as bicalutamide and its analogues, can serve as chemical probes to investigate these pathways. While direct application of this compound in neuroscience is not widely documented, related compounds have been developed for this purpose. For instance, PROTACs (PROteolysis-TArgeting Chimeras) created from bicalutamide analogues have been proposed as useful chemical probes for studying AR-dependent cancer cells, a methodology applicable to neuroscience for studying AR function in neurons. researchgate.netnih.govresearchgate.net The development of high-affinity covalent anti-androgens like 5N-Bicalutamide further highlights the utility of this chemical scaffold in creating specific probes to study receptor biology in various tissues, including the brain. ucsf.edu Such probes can be used to dissect the role of AR signaling in neural development, function, and disease.

In vitro drug discovery screens, especially high-throughput screening (HTS), are essential for identifying new lead compounds. nih.govoup.comsigmaaldrich.com Analogues of bicalutamide, the parent compound of (R)-BCCN, are frequently evaluated in such screens for their anti-proliferative activity against various cancer cell lines. researchgate.netresearchgate.net These assays determine a compound's ability to inhibit cell growth and are a primary method for SAR analysis. nih.govcardiff.ac.uk

When using a TFA salt like this compound in HTS, several factors must be considered. The TFA counter-ion can interfere with certain assay technologies, particularly those relying on fluorescence or luciferase readouts, potentially leading to false positives. nih.gov Therefore, it is crucial to either use a different salt form or run counter-screens to identify and eliminate compounds that interfere with the assay technology itself.

The table below outlines key considerations for using TFA salts in drug discovery screens.

ConsiderationDescriptionMitigation Strategy
Assay Interference The TFA counter-ion can directly inhibit enzymes (e.g., luciferase) or cause fluorescence quenching/enhancement, leading to false hits. nih.govPerform counter-screens against the assay technology (e.g., a screen without the primary biological target) to flag interfering compounds.
Cytotoxicity TFA itself can be toxic to cells at certain concentrations, which could be misinterpreted as specific activity of the test compound. genscript.comgtpeptide.comDetermine the cytotoxicity of the TFA counter-ion alone in the specific cell line being used. Exchange TFA for a more benign salt like acetate. lifetein.comgtpeptide.com
Solubility The salt form can affect the compound's solubility in assay buffers, influencing its effective concentration.Test solubility in assay-relevant media. If issues arise, consider other salt forms which may have more favorable solubility profiles.
Purity & Weight The presence of the TFA counter-ion affects the molecular weight and must be accounted for to ensure accurate molar concentrations are used.Quantify TFA content and adjust the amount of compound weighed for experiments accordingly.

Future Directions and Open Questions in Trifluoroacetate Salt Research

Development of Novel Counter-Ion Exchange Technologies

The presence of the TFA counter-ion is often undesirable in final compounds intended for biological assays or clinical studies due to its potential to interfere with results and regulatory concerns. lifetein.comgenscript.comrsc.org The strong ionic interaction between the trifluoroacetate (B77799) anion and cationic functional groups on a compound makes its removal a significant challenge. bio-works.comtoxicdocs.org While traditional methods like lyophilization with hydrochloric acid (HCl) are used, they can be harsh and potentially degrade the target molecule. toxicdocs.orgnih.gov This has led to the development of several novel and refined technologies for more efficient and milder counter-ion exchange.

Several chromatographic and extraction-based methods have been developed to replace TFA with more biologically compatible counter-ions like acetate (B1210297) or chloride. lifetein.combio-works.com Ion-exchange chromatography (IEX) is a prominent method used to remove unwanted ion-pairing agents from peptides and oligonucleotides. bio-works.com Another approach involves using RP-HPLC with mobile phases containing a different acid, such as acetic acid or hydrochloric acid, to facilitate the exchange. lifetein.comnih.gov

More recent innovations include:

Solid-Phase Extraction (SPE): Methodologies based on reversed-phase solid-phase extraction (RP-SPE) have been developed for the simultaneous purification of synthetic peptides and the exchange of the TFA counter-ion. mdpi.com This technique has been shown to be fast, cost-effective, and efficient for a variety of peptides, yielding high purity and a trifluoroacetate content of less than 0.36%. mdpi.com

Non-Aqueous Solvent Exchange: A novel approach utilizes non-aqueous organic solvents (e.g., acetonitrile (B52724), tert-butanol) saturated with HCl. researchgate.net Studies have shown this method to have superior counter-ion exchange efficiency for model peptides compared to the traditional reference method of lyophilizing from an aqueous HCl solution. researchgate.net

Deprotonation/Reprotonation: This procedure involves dissolving the TFA salt in a basic solution to deprotonate the cationic groups, which allows for the complete removal of the trifluoroacetate counter-ion, followed by reprotonation with the desired acid. nih.govresearchgate.net

In-Situ Salt Formation: For specific applications like drug delivery, an alternative strategy involves in-situ formation of a hydrophobic salt by introducing a different hydrophobic counter-ion. princeton.edu This technique modifies the compound's properties, such as solubility and crystallinity, to enable encapsulation in nanocarriers, expanding the range of compounds that can be formulated this way. princeton.edu

Table 1: Comparison of Counter-Ion Exchange Technologies

Technology Principle Advantages Disadvantages Key Research Finding
Lyophilization with Strong Acid (e.g., HCl) Displacement of TFA by a stronger acid, followed by removal of the volatile new acid via freeze-drying. peptide.comnih.gov Simple and relatively inexpensive procedure. nih.gov Harsh acidic conditions (pH < 1) can cause degradation of the target compound. toxicdocs.orgnih.gov Repeated cycles are often necessary for complete exchange. peptide.com
Ion-Exchange Chromatography (IEX) The TFA salt is passed through a resin pre-loaded with the desired counter-ion (e.g., acetate or chloride). peptide.combio-works.com Milder conditions compared to strong acid lyophilization; high exchange efficiency is possible. bio-works.comresearchgate.net Can be time-consuming; may require optimization for specific compounds. bio-works.com Can be used to facilitate removal of IP agents for both peptides and oligonucleotides. bio-works.com
Reversed-Phase HPLC (RP-HPLC) The compound is passed through an RP-HPLC column using a mobile phase containing the desired acid (e.g., 1% acetic acid). nih.govresearchgate.net Can be integrated into the purification workflow. bachem.com Partial to almost complete exchange is achieved, but complete removal can be difficult. nih.govresearchgate.net The method relies on the peptide's hydrophobicity and may not be suitable for very hydrophilic compounds. lifetein.com
Solid-Phase Extraction (SPE) Simultaneous purification and counter-ion exchange on an SPE column using an elution gradient with the desired acid. mdpi.com Fast, efficient, low-cost, and does not require robust instrumentation. mdpi.com Optimization of parameters like mobile phase composition is required. mdpi.com Proven effective for peptides with diverse characteristics, achieving purities of 82-97%. mdpi.com

| Non-Aqueous Solvent Exchange | Incubation of the peptide in an organic solvent saturated with HCl, followed by evaporation. researchgate.net | Superior exchange efficiency for some solvents compared to aqueous HCl methods, requiring fewer repetitions. researchgate.net | Requires handling of HCl-saturated organic solvents. | HCl-saturated acetonitrile and tert-butanol (B103910) provided a satisfying exchange level after just one repetition. researchgate.net |

Mechanistic Elucidation of Trifluoroacetate's Biological Effects

The historical view of TFA as an inert spectator ion has been convincingly overturned by research demonstrating its bioactivity. biorxiv.orggenscript.com These findings are critical, as residual TFA in a compound preparation could lead to the misinterpretation of experimental data, with observed effects being wrongly attributed to the primary compound. nih.gov The biological effects of TFA are varied and appear to be mediated through several distinct mechanisms.

Recent groundbreaking studies have shown that TFA is bioactive in mouse models, where it reduces plasma levels of cholesterol and triglycerides and mitigates the development of atherosclerotic lesions. biorxiv.orgbiorxiv.org These effects were observed whether TFA was administered alone or as a counter-ion to various synthetic peptides. biorxiv.org Mechanistic investigations, including RNA-seq and metabolomics, indicated that TFA induces these effects by activating the peroxisome proliferator-activated receptor-alpha (PPAR-α). biorxiv.orgbiorxiv.org This activation leads to the proliferation of peroxisomes, which are key organelles in lipid and fatty acid metabolism. biorxiv.orgbiorxiv.org

Other documented biological activities of the trifluoroacetate ion include:

Inhibition of Cell Proliferation: At concentrations as low as the nanomolar range, TFA has been shown to inhibit the proliferation of cells such as osteoblasts and chondrocytes. nih.govgenscript.com This antiproliferative effect can mask the true activity of a peptide or protein being studied. nih.gov

Modulation of Cellular Assays: Beyond simple inhibition, TFA can cause inexplicable discrepancies in a range of cellular assays, in some cases inhibiting cell growth and in others stimulating it. genscript.com.cngenscript.comgenscript.com

Receptor Modulation: TFA has been identified as an allosteric modulator of the glycine (B1666218) receptor (GlyR). genscript.comgenscript.com At higher, millimolar concentrations, it can also activate other receptors, including the lactate (B86563) receptor HCA1 and the free fatty acid receptor 2 (FFA2). biorxiv.orgresearchgate.net

Immunogenicity: In vivo, TFA has the potential to trifluoroacetylate amino groups in proteins, which can subsequently elicit an antibody response. genscript.com.cn

The discovery of these activities opens up important questions. For instance, the robust induction of the PPAR-α pathway by TFA in recent studies appears to contradict earlier toxicological reports that suggested it was a weak inducer at best. biorxiv.org Further research is needed to fully delineate the complete range of TFA's molecular targets and resolve these discrepancies. Understanding these mechanisms is crucial not only for basic research but also for assessing the potential health implications of TFA as a persistent environmental contaminant and a major metabolite of common anesthetics. biorxiv.org

Table 2: Selected Biological Effects of Trifluoroacetate (TFA)

Biological Effect Model System Observed Outcome Proposed Mechanism of Action
Lipid Reduction & Anti-Atherosclerosis High-fat diet-fed LDLr-/- mice. biorxiv.orgbiorxiv.org Reduced plasma cholesterol, triglycerides, and atherosclerotic lesions. biorxiv.orgbiorxiv.org Activation of peroxisome proliferator-activated receptor-alpha (PPAR-α), inducing peroxisome proliferation. biorxiv.orgbiorxiv.org
Inhibition of Cell Proliferation Fetal rat osteoblast and articular chondrocyte cultures. nih.gov Reduced cell numbers and thymidine (B127349) incorporation at 10⁻⁸ to 10⁻⁷ M concentrations. nih.gov The precise inhibitory mechanism at this low concentration is not fully elucidated but is consistently observed.
Allosteric Receptor Modulation In vitro receptor assays. genscript.comgenscript.com Potentiation of glycine receptor (GlyR) activity. genscript.comgenscript.com Direct allosteric modulation of the receptor protein. genscript.com
Induction of Cell Growth Murine glioma cell cultures. genscript.com.cngenscript.com Enhanced cell growth and protein synthesis at micromolar to millimolar concentrations. genscript.com.cn Not fully defined, but demonstrates cell-type-specific and concentration-dependent effects.

| Immunogenicity | In vivo (general). genscript.com.cn | Elicitation of antibody responses. genscript.com.cn | Covalent modification (trifluoroacetylation) of endogenous proteins and phospholipids (B1166683). genscript.com.cn |

Q & A

Q. How can researchers apply FAIR principles to this compound datasets?

  • Implementation :
  • Deposit Data : Use repositories like Zenodo or ChEMBL with DOI assignment .
  • Controlled Vocabularies : Tag data using terms like “chiral peptides” and “TFA counterion” for interoperability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.